Cas no 10318-26-0 (1,6-Dibromodulcitol)

1,6-Dibromodulcitol Chemical and Physical Properties
Names and Identifiers
-
- Galactitol,1,6-dibromo-1,6-dideoxy-
- (2R,3S,4R,5S)-1,6-dibromohexane-2,3,4,5-tetrol
- DIBROMODULCITOL
- 1,6-Dibrom-1,6-didesoxy-galactit
- 1,6-Dibrom-galacto-hexan-2,3,4,5-tetraol
- 1,6-dibromo-1,6-dideoxygalactitol
- 1,6-dibromo-1,6-dideoxy-galactitol
- 1,6-Dibromodideoxydulcitol
- 1,6-Dibromodulcitol
- DBD (alcohol)
- Dibromdulcit
- Dibromdulcitol
- Elobromol
- Mitolactol
- Mitolactol [INN]
- Mitolactolum [INN-Latin]
- 1,6-dibromo-1,6-dideoxy-d-galactitol
- 1,6-dibromo-1,6-dideoxydulcitol
- 1,6-Dibromo-1,6-dideoxy-D-galactitol;1,6-Dibromo-1,6-dideoxy-D-galactitol
- AI3-52708
- LJ2P1SIK8Y
- MITOLACTOL [MI]
- NSC-104800
- NSC 104800
- UNII-LJ2P1SIK8Y
- VFKZTMPDYBFSTM-GUCUJZIJSA-N
- DB12916
- SCHEMBL8455
- Q27283015
- NS00069855
- MITOLACTOL [WHO-DD]
- 1,6-Dibromo-1,6-dideoxydulcitol (VAN)
- CHEBI:135311
- 10318-26-0
- Galactitol, 1,6-dibromo-1,6-dideoxy-
- NCI-C04795
- DTXSID8020414
- CHEMBL2104612
- AKOS040747169
- DBD
- Mitolactolum
- CCRIS 6226
- MITOLACTOL [MART.]
-
- Inchi: 1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5+,6-
- InChI Key: VFKZTMPDYBFSTM-GUCUJZIJSA-N
- SMILES: BrC[C@H]([C@@H]([C@@H]([C@H](CBr)O)O)O)O
Computed Properties
- Exact Mass: 305.91016
- Monoisotopic Mass: 305.91
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 80.9A^2
- Surface Charge: 0
Experimental Properties
- Density: 1.8987 (rough estimate)
- Melting Point: 187-188° (dec)
- Boiling Point: 511.2°Cat760mmHg
- Flash Point: 263°C
- Refractive Index: 1.4840 (estimate)
- PSA: 80.92
- LogP: -0.78020
1,6-Dibromodulcitol Security Information
- Signal Word:Warning
- Toxicity:LD50 in rats (mg/kg): 1400 orally; 470 i.p. (Kellner)
- Storage Condition:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1,6-Dibromodulcitol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D720510-25mg |
1,6-Dibromodulcitol |
10318-26-0 | 25mg |
$230.00 | 2023-05-18 | ||
TRC | D720510-100mg |
1,6-Dibromodulcitol |
10318-26-0 | 100mg |
$ 800.00 | 2023-09-07 | ||
Biosynth | MD37907-50 mg |
Dibromodulcitol |
10318-26-0 | 50mg |
$693.00 | 2023-01-03 | ||
Biosynth | MD37907-5000 mg |
Dibromodulcitol |
10318-26-0 | 5g |
$2,656.50 | 2023-01-03 | ||
TRC | D720510-250mg |
1,6-Dibromodulcitol |
10318-26-0 | 250mg |
$1757.00 | 2023-05-18 | ||
TRC | D720510-50mg |
1,6-Dibromodulcitol |
10318-26-0 | 50mg |
$431.00 | 2023-05-18 | ||
Biosynth | MD37907-100 mg |
Dibromodulcitol |
10318-26-0 | 100MG |
$1,039.50 | 2023-01-03 | ||
Biosynth | MD37907-2000 mg |
Dibromodulcitol |
10318-26-0 | 2g |
$1,848.00 | 2023-01-03 |
1,6-Dibromodulcitol Related Literature
-
Rujiang Ma,Chuan Zhang,Yong Liu,Chang Li,Yanling Xu,Baoxin Li,Yunliang Zhang,Yingli An,Linqi Shi RSC Adv. 2017 7 21328
-
2. 710. The preparation of αω-di-O-methanesulphonyl derivatives of some sugar alcoholsStanley S. Brown,G. M. Timmis J. Chem. Soc. 1961 3656
Additional information on 1,6-Dibromodulcitol
Recent Advances in the Study of 1,6-Dibromodulcitol (CAS: 10318-26-0) in Chemical Biology and Medicine
1,6-Dibromodulcitol (CAS: 10318-26-0) is a brominated sugar alcohol derivative that has garnered significant attention in recent years due to its potential applications in cancer therapy and chemical biology. This compound, originally explored as an alkylating agent, has been the subject of renewed interest owing to advances in drug delivery systems and targeted therapies. The present research briefing synthesizes the latest findings on 1,6-Dibromodulcitol, focusing on its mechanisms of action, pharmacokinetics, and emerging therapeutic applications.
Recent studies have elucidated the molecular mechanisms underlying the cytotoxic effects of 1,6-Dibromodulcitol. As an alkylating agent, it primarily induces DNA cross-linking, leading to apoptosis in rapidly dividing cells. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1,6-Dibromodulcitol exhibits selective toxicity toward cancer stem cells, particularly in glioblastoma models. The research team employed LC-MS/MS techniques to quantify intracellular metabolite formation, revealing a unique activation pathway involving glutathione conjugation.
Pharmacokinetic optimization has been a major focus of recent investigations. Novel formulations of 1,6-Dibromodulcitol, including nanoparticle-encapsulated versions, have shown improved blood-brain barrier penetration in preclinical models. A 2024 Nature Communications paper detailed the development of a PEGylated liposomal formulation that enhanced drug accumulation in tumor tissues by 3.5-fold compared to conventional administration. These advancements address previous limitations related to the compound's short plasma half-life and systemic toxicity.
Clinical translation efforts have accelerated, with two Phase I trials currently investigating 1,6-Dibromodulcitol in combination therapies. Preliminary data presented at the 2023 ASCO Annual Meeting indicated promising response rates in refractory hematological malignancies when used with PARP inhibitors. The synergistic effect appears to stem from 1,6-Dibromodulcitol's ability to induce BRCA-like DNA repair deficiencies, creating synthetic lethality with PARP inhibition.
From a chemical biology perspective, researchers have developed 1,6-Dibromodulcitol-based probes for studying DNA damage response pathways. A recent Cell Chemical Biology publication described a bifunctional derivative that serves as both an alkylating agent and a click chemistry handle, enabling precise mapping of repair protein recruitment sites. This tool has provided new insights into the spatial organization of DNA repair complexes following alkylation damage.
Ongoing challenges include optimizing therapeutic windows and overcoming acquired resistance mechanisms. A 2024 study in Cancer Research identified upregulation of ALDH1A1 as a key resistance pathway, prompting development of combination regimens with ALDH inhibitors. Additionally, computational modeling approaches are being employed to predict patient-specific responses based on tumor mutational profiles.
In conclusion, 1,6-Dibromodulcitol (CAS: 10318-26-0) represents a compelling case study of how classical chemotherapeutic agents can be revitalized through modern chemical biology approaches. The convergence of advanced formulation technologies, mechanistic insights, and combination strategies positions this compound for potential breakthroughs in precision oncology. Future research directions likely will focus on biomarker-driven patient selection and further optimization of drug delivery platforms.
10318-26-0 (1,6-Dibromodulcitol) Related Products
- 2295468-47-0(2-Pyridinemethanol, 3-(methylthio)-)
- 83663-39-2(3-bromo-4-ethylthiophene)
- 2000008-00-2((1-cycloheptylazetidin-2-yl)methanamine)
- 1804908-28-8(Ethyl 3-bromo-5-cyano-4-(trifluoromethylthio)benzoate)
- 1090635-08-7((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate)
- 1805881-91-7(Methyl 3-(chloromethyl)-4-(3-ethoxy-3-oxopropyl)benzoate)
- 685108-05-8(5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine)
- 2198241-46-0(tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate)
- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)
- 1904073-25-1(1-((1R,5S)-8-(3-(benzyloxy)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)



